[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate
Description
The compound [(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate (CAS: 1172787-44-8) is a pyrazole-derived molecule with a complex structure. Its molecular formula is C₂₀H₂₄N₄O₃, and it has a molecular weight of 368.44 g/mol . The core structure comprises a 3,5-dimethyl-1-phenyl-1H-pyrazole ring substituted at the 4-position with a carboxylate ester group. The ester is further functionalized with a carbamoyl moiety linked to a 1-cyano-1,2-dimethylpropyl group.
Properties
IUPAC Name |
[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3,5-dimethyl-1-phenylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-13(2)20(5,12-21)22-17(25)11-27-19(26)18-14(3)23-24(15(18)4)16-9-7-6-8-10-16/h6-10,13H,11H2,1-5H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZOAOKLISKNQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)OCC(=O)NC(C)(C#N)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound includes:
- A cyano group which enhances its reactivity.
- A carbamoyl group that may contribute to its biological interactions.
- A pyrazole ring , known for its pharmacological significance.
The structural formula can be represented as follows:
The biological activity of this compound is hypothesized to involve:
- Enzyme inhibition : The compound may inhibit specific enzymes linked to cancer cell proliferation.
- Receptor modulation : Interaction with cellular receptors could lead to altered signaling pathways, affecting cell survival and apoptosis.
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. Studies show that compounds containing a pyrazole scaffold can inhibit the growth of various cancer cell lines, including:
- Breast cancer (MDA-MB-231)
- Liver cancer (HepG2)
For instance, derivatives similar to this compound have shown promising results in inhibiting tumor growth in vivo and in vitro settings .
Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects. The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses .
Antimicrobial Activity
Some studies suggest that pyrazole-based compounds possess antimicrobial properties. These compounds can disrupt bacterial cell walls or inhibit essential bacterial enzymes .
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer effects | Showed significant inhibition of MDA-MB-231 cell proliferation with IC50 values in the low micromolar range. |
| Study 2 | Investigate anti-inflammatory effects | Demonstrated reduction in TNF-alpha levels in treated cells compared to control. |
| Study 3 | Assess antimicrobial activity | Found effective against Gram-positive bacteria with minimum inhibitory concentrations (MICs) below 10 µg/mL. |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that variations in substituents on the pyrazole ring significantly influence biological activity. For instance:
Scientific Research Applications
Antiviral Properties
Research indicates that derivatives of pyrazole compounds exhibit antiviral activities. For instance, compounds similar to [(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate have shown efficacy against retroviral infections. These compounds can inhibit viral replication by interfering with specific viral enzymes or receptors .
Anti-inflammatory Effects
In silico studies have suggested that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. Molecular docking studies have indicated favorable interactions between the compound and the enzyme's active site, suggesting its potential as an anti-inflammatory agent .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of pyrazole derivatives. Compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models. The mechanism often involves modulation of signaling pathways related to cell proliferation and survival .
Agricultural Applications
Beyond medicinal uses, pyrazole derivatives are being explored in agricultural chemistry for their herbicidal and fungicidal properties. Their ability to disrupt specific biochemical pathways in plants makes them candidates for developing new agrochemicals that are less harmful to the environment compared to traditional pesticides.
Case Study 1: Antiviral Efficacy
A study evaluated a series of pyrazole derivatives, including those structurally related to this compound, for their activity against HIV. The results demonstrated significant inhibition of viral replication at low micromolar concentrations, supporting further development as antiviral agents .
Case Study 2: Anti-inflammatory Research
In another study focusing on inflammatory diseases, researchers synthesized several analogs of this compound and tested their effects on human cell lines. The most promising candidates exhibited a marked reduction in pro-inflammatory cytokine production, indicating their potential use in treating chronic inflammatory conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
a. 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (CAS: Not provided)
- Molecular Formula : C₂₀H₂₃ClN₄O₃S
- Molecular Weight : 434.94 g/mol
- Key Structural Differences: Pyrazole Substitution: The pyrazole ring is substituted with a butyl group at the 4-position instead of a phenyl group. Functional Groups: Contains a sulfonamide (-SO₂NH-) and pyridine ring, unlike the carboxylate ester and carbamoyl groups in the target compound. Additional Substituent: A 4-chlorophenyl carbamoyl group replaces the cyano-dimethylpropyl carbamoyl group .
b. General Pyrazole Carboxylate Derivatives
Pyrazole-4-carboxylates are common in agrochemicals (e.g., fipronil derivatives).
Physical and Chemical Properties
The sulfonamide analogue’s higher molecular weight and distinct IR profile reflect its sulfur-containing functional groups, which may influence hydrogen bonding and crystallinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
